N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide

Lipophilicity ADME Drug-likeness

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide (CAS 923678-94-8) is a synthetic, achiral small molecule belonging to the benzofuran-benzamide family. It features a 2-benzoyl-3-methylbenzofuran core with a 4-methoxybenzamide substituent at the 5-position.

Molecular Formula C24H19NO4
Molecular Weight 385.419
CAS No. 923678-94-8
Cat. No. B2517961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide
CAS923678-94-8
Molecular FormulaC24H19NO4
Molecular Weight385.419
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-8-11-19(28-2)12-9-17)10-13-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27)
InChIKeyYEUCYXGUTBGHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide (CAS 923678-94-8): A Benzofuran-Benzamide Scaffold for Kinase-Targeted Discovery


N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide (CAS 923678-94-8) is a synthetic, achiral small molecule belonging to the benzofuran-benzamide family. It features a 2-benzoyl-3-methylbenzofuran core with a 4-methoxybenzamide substituent at the 5-position [1]. Benzofuran benzamides have been extensively patented as privileged scaffolds for kinase inhibition [2]. The compound has a molecular weight of 385.4 g/mol and a predicted logP of 4.016 [1], placing it within the drug-like chemical space. However, to date no peer-reviewed biological activity data are available for this specific compound, and it is classified as orphaned in the ZINC database [1].

Why Close Analogs of N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide Cannot Be Interchanged Without Risk


Even structurally analogous benzofuran-5-yl carboxamides exhibit large differences in lipophilicity (logP > 1 unit) that directly impact aqueous solubility, membrane permeability, and off-target binding . The 4-methoxybenzamide substituent on the target compound provides a distinct hydrogen-bonding pattern compared to the 4-bromo, thiophene-2-carboxamide, or acetamide variants. Procurement of a generic “benzofuran benzamide” without verifying the exact substitution pattern may lead to a compound with significantly different physicochemical and ADME properties, undermining assay reproducibility and SAR continuity .

Quantitative Differentiation of N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide from Its Closest Structural Analogs


Lipophilicity Reduction vs. 4-Bromo Analog Enhances Predicted Solubility

The target compound exhibits a logP of 4.016 (ZINC15) [1], whereas the 4-bromobenzamide analog (N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-bromobenzamide) has a logP of 6.1238 (ChemDiv) . The reduction of 2.11 logP units corresponds to an approximately 128-fold theoretical decrease in octanol-water partition coefficient, indicating substantially superior aqueous solubility for the methoxy-substituted compound.

Lipophilicity ADME Drug-likeness

Lipophilicity Advantage vs. Thiophene-2-Carboxamide Analog Supports Better Permeability-Solubility Balance

Compared to the thiophene-2-carboxamide analog (N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide), which has a logP of 5.2025 (ChemDiv) , the target compound (logP 4.016) [1] shows a 1.19-unit reduction in lipophilicity. This places the target compound closer to the optimal logP range (1–3) for oral bioavailability while retaining sufficient lipophilicity for passive membrane permeability.

Lipophilicity Permeability Solubility

Molecular Weight vs. Acetamide Analog Enables Expanded Chemical Space for Target Interactions

The target compound (MW 385.4 g/mol) [1] has a molecular weight 92.1 Da greater than the minimal acetamide analog N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide (MW 293.32 g/mol) , yet the two have nearly identical predicted logP values (ΔlogP = +0.09). This indicates that the 4-methoxybenzamide substituent effectively adds binding surface area without proportionally increasing lipophilicity, a favorable property for maintaining ligand efficiency while exploring additional target contacts.

Molecular weight Ligand efficiency Scaffold decoration

Class-Level Precedent: Benzofuran Benzamides as Privileged Kinase Inhibitor Scaffolds

A comprehensive patent review of benzofuran derivatives by Dawood (2013) [1] documents that benzofuran carboxamides have demonstrated inhibitory activity against multiple kinase targets, including tyrosine kinases and serine/threonine kinases, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. The 2-benzoyl-3-methylbenzofuran substructure has been specifically claimed in patents covering kinase inhibitors (e.g., US-9102591-B2 ). While no direct activity data exist for the target compound, its substitution pattern maps onto the pharmacophore described for kinase hinge-binding benzofurans, with the 4-methoxybenzamide providing a potential hydrogen-bond donor/acceptor pair.

Kinase inhibition Benzofuran Scaffold SAR

Procurement-Driven Application Scenarios for N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide (CAS 923678-94-8)


Kinase Hit Finding with Balanced Solubility Profile

Researchers requiring a benzofuran-based kinase inhibitor scaffold can source this compound to benefit from its logP of 4.016 [1], which is substantially more hydrophilic than the 4-bromo (logP 6.12) and thiophene-2-carboxamide (logP 5.20) analogs . This improves aqueous solubility for biochemical kinase assays and reduces the likelihood of aggregation-based false positives, a common issue with lipophilic benzofuran analogs.

PROTAC Degrader Warhead Development

The 4-methoxybenzamide group serves as a readily functionalizable handle for linker attachment in proteolysis-targeting chimera (PROTAC) design. The compound's moderate logP (4.016) [1] and molecular weight (385.4 g/mol) offer a favorable starting point before linker and E3 ligase ligand conjugation, compared to the heavier bromo analog (MW 434.29) . The benzofuran core is compatible with established PROTAC linker chemistry while avoiding excessive final molecular weight.

Scaffold-Hopping and SAR Expansion Libraries

The target compound's unique [2-benzoyl-3-methylbenzofuran-5-yl]-4-methoxybenzamide substitution pattern is not widely represented in commercial screening libraries. Procurement enables exploration of SAR around the benzamide moiety, supported by the known class-level kinase inhibition activity of benzofuran benzamides [2]. The ready availability of closely matched analogs (bromo, thiophene, acetamide) from ChemDiv and other vendors allows for efficient comparative SAR studies.

Computational Chemistry and Molecular Modeling

The compound's well-defined, achiral structure with experimentally unavailable predicted properties (logP 4.016, no rotatable bond ambiguities) [1] makes it a suitable test case for virtual screening validation, molecular dynamics simulations, or Free Energy Perturbation (FEP) benchmarks. Its orphan status in ZINC15 ensures it is underrepresented in publicly available training sets, adding value as a prospective validation compound.

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